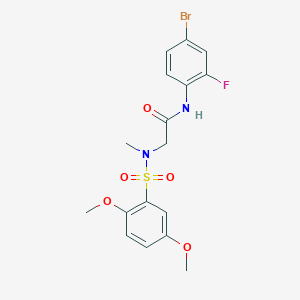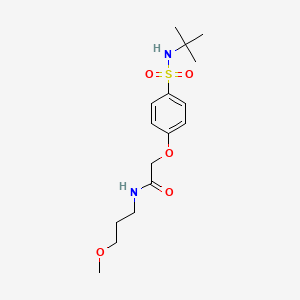
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). It was discovered by Bayer AG and is currently being studied for its potential therapeutic applications in various diseases.
Mechanism of Action
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272 activates sGC, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. By increasing cGMP levels, 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272 promotes vasodilation and inhibits platelet aggregation, which can improve blood flow and reduce vascular resistance.
Biochemical and Physiological Effects:
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of neurotransmission. It has also been shown to improve cardiac function and reduce myocardial infarct size in animal models of heart failure.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272 in lab experiments is its potency and selectivity for sGC. This allows for precise modulation of cGMP levels without affecting other signaling pathways. However, one limitation is its potential toxicity at high doses, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272, including its potential therapeutic applications in other diseases, such as stroke and diabetes. In addition, further studies are needed to elucidate its mechanism of action and potential side effects at different doses. Finally, the development of more potent and selective sGC activators may lead to the discovery of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272 involves several steps, including the reaction of 4-nitrophenol with tert-butylamine to form 4-nitrophenyl tert-butyl sulfonate. This compound is then reacted with 3-methoxypropylamine to form 4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)amine. The final step involves the reaction of this compound with acetic anhydride to form 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272.
Scientific Research Applications
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(3-methoxypropyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and heart failure. It has been shown to improve pulmonary hemodynamics and exercise capacity in patients with pulmonary hypertension. In addition, it has been shown to improve erectile function in animal models of erectile dysfunction.
properties
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S/c1-16(2,3)18-24(20,21)14-8-6-13(7-9-14)23-12-15(19)17-10-5-11-22-4/h6-9,18H,5,10-12H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFIPNBTCAMPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methoxypropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715262.png)
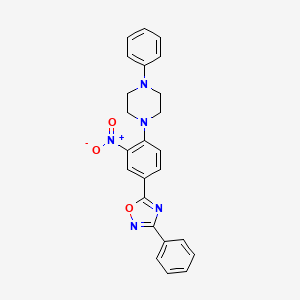

![N-(2H-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715276.png)
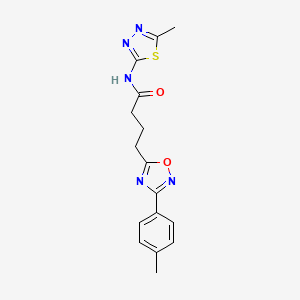
![N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7715285.png)
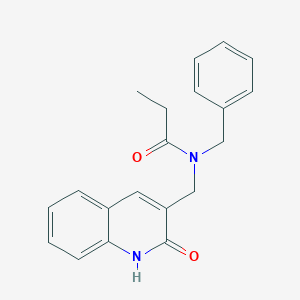
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7715298.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7715321.png)

![4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715336.png)
![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7715341.png)
